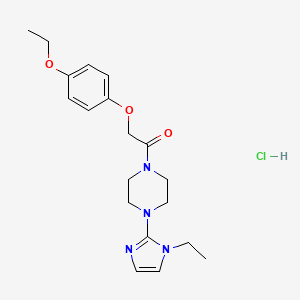
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is an organic compound notable for its applications in scientific research, particularly within the fields of chemistry, biology, and medicine. This compound belongs to the class of ether derivatives and is often studied for its biological activity and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic synthesis. The initial step might involve the reaction of 4-ethoxyphenol with ethyl bromoacetate to form an ester, followed by hydrolysis to obtain the corresponding acid. Subsequent amidation reactions with 1-ethyl-1H-imidazole and piperazine derivatives under controlled temperatures and catalytic conditions yield the desired compound. Solvents like dichloromethane, along with dehydrating agents such as dicyclohexylcarbodiimide, are often used to optimize the reaction conditions.
Industrial Production Methods
In an industrial setting, the production methods would be scaled up to maximize yield and efficiency. This involves using larger reactors, optimized temperature control, and continuous flow techniques to ensure consistent product quality. Industrial methods might also incorporate advanced purification techniques such as crystallization or chromatography to isolate the final compound.
化学反应分析
Types of Reactions
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions typically alter the electronic configuration, potentially creating new active sites on the molecule.
Reduction: Reduction can influence the compound's reactivity, making it less prone to certain types of reactions.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, altering functional groups to derive analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Halogenating agents (e.g., Br2) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used, but might include oxidized or reduced derivatives and various substituted analogs.
科学研究应用
Chemistry
Used as a model compound to study reaction mechanisms and kinetic processes.
Acts as a starting material for the synthesis of more complex organic molecules.
Biology
Investigated for its potential binding affinity to biological macromolecules like proteins and nucleic acids.
Used in studies related to enzyme inhibition and molecular docking.
Medicine
Explored for its therapeutic potential in treating various diseases due to its biological activity.
Used in pharmacological studies to understand drug-receptor interactions.
Industry
Employed in the development of novel materials with specific properties for industrial applications.
Utilized in the formulation of specialized chemical products.
作用机制
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects by interacting with specific molecular targets. Its imidazole ring and piperazine moiety allow it to form hydrogen bonds and electrostatic interactions with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to its observed biological effects.
相似化合物的比较
Comparison with Other Compounds
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride stands out for its unique structure, which combines an ethoxyphenoxy group with an imidazole-piperazine system, making it distinct in its chemical and biological activity compared to simpler ether or imidazole derivatives.
List of Similar Compounds
2-(4-methoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
2-(4-ethoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-4-yl)piperazin-1-yl)ethanone hydrochloride
These analogs help in elucidating the relationship between structure and biological activity, thereby guiding the design of new compounds with enhanced properties.
属性
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-3-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)15-26-17-7-5-16(6-8-17)25-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYCZQJCWCGNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)
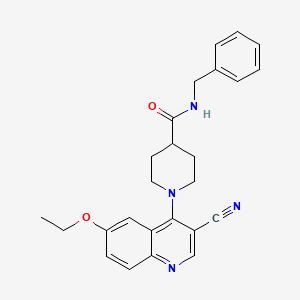
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)
![N-[2,2-DICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHENYL]BENZAMIDE](/img/structure/B2489602.png)
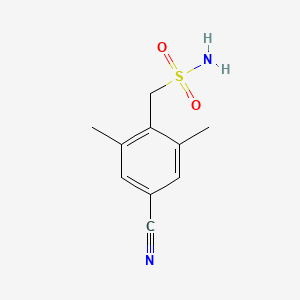
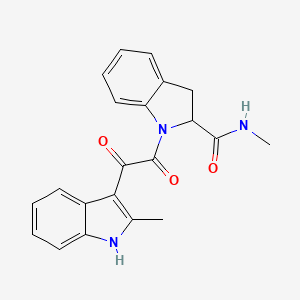

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)
![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)
![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)
![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)
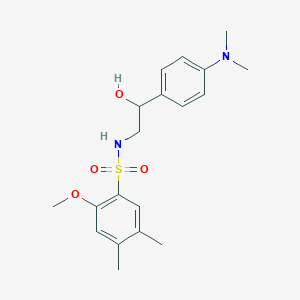
![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)
